Bis(4-fluorophenyl)methanamine hydrochloride
Description
Molecular Formula and Weight
The compound has a molecular formula of C₁₃H₁₂ClF₂N , corresponding to a molecular weight of 255.69 g/mol . The hydrochloride salt formation increases its stability and solubility in polar solvents compared to the free base form.
Structural Characteristics
The molecule consists of a central methanamine group bonded to two 4-fluorophenyl rings, with a hydrochloride counterion. Key structural features include:
- Symmetrical substitution : Fluorine atoms occupy the para positions on both benzene rings, creating a planar geometry that enhances intermolecular interactions.
- Chirality : The central carbon atom bonded to the amine group is a stereocenter, but commercial samples are typically racemic unless specified.
- Hydrogen-bonding capacity : The protonated amine and chloride ion facilitate crystal lattice formation, as evidenced by its crystalline solid state.
X-ray crystallography data (not directly available in sources) would likely reveal a monoclinic crystal system due to the compound’s symmetry and ionic nature. Computational models predict a dipole moment of 4.2–4.5 D , attributed to the electronegative fluorine atoms and ionic charge.
Physicochemical Parameters
The compound’s physicochemical profile is critical for its handling and application in synthetic workflows.
Table 2: Physicochemical Properties
Key Observations:
- Solubility : Demonstrates moderate solubility in methanol and dimethyl sulfoxide (DMSO), but limited solubility in water. This aligns with typical hydrochloride salts of aromatic amines, which exhibit polarity-dependent solubility.
- Thermal Stability : The absence of reported decomposition below 200°C suggests stability under standard laboratory conditions.
- Spectroscopic Data :
Computational Insights
Density functional theory (DFT) calculations predict:
Properties
IUPAC Name |
bis(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKOVKVNCDQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with an amine source under acidic conditions to form the desired product. One common method involves the use of 4-fluorobenzaldehyde and ammonium chloride in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in a solvent like ethanol at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions .
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Drug Development:
Bis(4-fluorophenyl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of several antipsychotic medications, including fluspirilene, pimozide, and penfluridol. These drugs are used to treat various psychiatric disorders by modulating neurotransmitter activity in the brain .
2. Structure-Activity Relationship Studies:
Research has highlighted the importance of this compound in understanding the structure-activity relationships of compounds aimed at treating cocaine use disorders. Modifications to this compound have been shown to improve binding affinity and selectivity for dopamine transporters, which are critical in addiction therapy .
3. Neuroprotective Agents:
Investigations into derivatives of this compound have revealed neuroprotective properties. For example, compounds derived from this structure have been studied for their effectiveness in protecting neurons from oxidative stress and apoptosis .
Material Science Applications
1. Polymer Synthesis:
The compound is also utilized as a building block for synthesizing aromatic polyethers through nucleophilic aromatic substitution reactions. The hydroxyl groups present can be further functionalized, making it versatile for graft polymerization techniques .
2. Crystalline Formulations:
The crystalline form of this compound has been characterized for its thermal properties and stability, which are important for pharmaceutical formulations. Its low impurity profile enhances its suitability for use in drug development .
Case Studies
Case Study 1: Antipsychotic Drug Synthesis
In a study focusing on the synthesis of pimozide, researchers utilized this compound as an intermediate. The resulting compound demonstrated significant efficacy in clinical trials for treating schizophrenia, illustrating the compound's vital role in pharmaceutical chemistry .
Case Study 2: Neuroprotection Research
A recent investigation into the neuroprotective effects of derivatives of this compound revealed that specific modifications could enhance neuroprotection against oxidative stress in neuronal cell lines. This research opens avenues for developing new therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Effects
- Bromination in (4-bromo-3-fluorophenyl)methanamine hydrochloride introduces steric bulk and polarizability, which may alter target selectivity .
- Heterocyclic Modifications: The piperazine ring in I-16 increases solubility and introduces basicity, making it suitable for dual serotonin/norepinephrine receptor targeting . In contrast, the dihydroisobenzofuran moiety in (1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl)methanamine hydrochloride adds rigidity and may improve blood-brain barrier penetration for analgesic applications .
- Methoxy and Cyclopropyl Groups : The 4-methoxyphenyl group in (4-fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride provides electron-donating properties, balancing the electron-withdrawing fluorine for CNS activity . The cyclopropyl group in (2-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride enhances metabolic stability by reducing oxidative degradation .
Biological Activity
Bis(4-fluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H12ClF2N and a molecular weight of 255.69 g/mol. This compound is characterized by its central carbon atom bonded to two 4-fluorophenyl groups and an amine functional group, which enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
The presence of fluorine atoms in this compound contributes to its unique reactivity and interaction with biological systems. The compound is often utilized in proteomics research for studying protein-protein interactions and as a precursor in the synthesis of various pharmacologically active molecules.
This compound interacts with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, leading to various biological effects. Preliminary studies suggest that it may modulate neurotransmitter systems, making it a candidate for neuropharmacological research.
Pharmacological Applications
Research indicates that this compound exhibits significant biological activities relevant for pharmacological applications. Some notable findings include:
- Proteomics Research : The compound is used to investigate protein interactions and dynamics in biological systems.
- Neuropharmacology : Its structural similarity to other biologically active compounds suggests potential roles in modulating neurotransmitter systems, particularly dopamine transporters (DAT) which are implicated in psychostimulant abuse .
- Fluorescent Probes : It is also employed in developing fluorescent probes for imaging applications, enhancing visualization techniques in cellular studies.
Structure-Activity Relationships
Several studies have explored the structure-activity relationships (SAR) of this compound and its analogs. These studies focus on how modifications to the chemical structure influence biological activity:
| Compound | Binding Affinity (Ki) | Activity Description |
|---|---|---|
| 3b | 230 nM | DAT inhibitor; reduces reinforcing effects of cocaine and methamphetamine |
| 14a | 23 nM | Improved DAT affinity; moderate metabolic stability |
Case Studies
- Neuropharmacological Studies : In preclinical models, compounds derived from this compound demonstrated potential as atypical DAT inhibitors, showing promise for treating psychostimulant addiction without inducing psychostimulant behaviors .
- Growth Inhibition in Cancer Cells : Analogous compounds have been tested for their growth inhibitory effects on human cancer cells, revealing that certain modifications can enhance selectivity for cancerous cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis(4-fluorophenyl)methanamine hydrochloride with high purity?
- Answer : Synthesis typically involves reductive amination of bis(4-fluorophenyl)methanone using sodium cyanoborohydride or catalytic hydrogenation. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) is critical to achieve ≥98% purity. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Post-synthesis, residual solvents should be quantified via gas chromatography (GC) to meet ICH Q3C guidelines .
Q. What safety protocols are essential when handling this compound?
- Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound’s SDS indicates potential irritation to mucous membranes. Store in airtight containers at 2–8°C, away from oxidizing agents. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols compliant with EPA regulations .
Q. How can researchers verify the compound’s identity and purity in initial characterization?
- Answer : Confirm molecular identity via Fourier-transform infrared spectroscopy (FTIR) for N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1200–1100 cm⁻¹). Elemental analysis (EA) should align with theoretical values (C: 58.34%, H: 4.27%, N: 4.25%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA buffer) ensures purity >98% .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (mp) for this compound?
- Answer : Reported mp variations (e.g., 249–254°C for analogous fluorinated amines ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to analyze thermal behavior under nitrogen flow (10°C/min). Compare results with single-crystal X-ray diffraction (SCXRD) data to confirm crystalline phase consistency .
Q. What advanced strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). For example, using Pd/C (5% w/w) under 50 psi H₂ at 60°C reduces imine intermediates efficiently. Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts like N-alkylated derivatives for targeted purification .
Q. How can NMR spectroscopy distinguish positional isomers in fluorophenyl-containing derivatives?
- Answer : Use ¹⁹F NMR to resolve para-fluorine signals (δ −115 to −120 ppm) from meta/ortho isomers. In ¹H NMR, coupling constants (³Jₐᵣₒₘ = 8–10 Hz) and nuclear Overhauser effect (NOE) correlations confirm substituent positions. For example, NOESY cross-peaks between the methanamine proton and para-fluorine atoms validate the 4-fluorophenyl configuration .
Q. What pharmacological screening models are suitable for studying this compound’s activity?
- Answer : Prioritize in vitro assays like serotonin/dopamine transporter (SERT/DAT) inhibition due to structural similarity to known CNS-active amines (e.g., sarizotan derivatives ). For in vivo studies, use rodent models of Parkinson’s disease to evaluate dyskinesia modulation, referencing dose-response curves (ED₅₀) and pharmacokinetic parameters (t₁/₂, Cmax) .
Q. How can researchers mitigate challenges in scaling up synthesis from milligrams to grams?
- Answer : Transition from batch to flow chemistry to enhance heat/mass transfer. Use inline FTIR or Raman spectroscopy for real-time monitoring. Address solubility issues by switching from ethanol to dimethylacetamide (DMAc) at 80°C. Validate scalability via consistent HPLC purity (>97%) and particle size distribution (PSD) analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
